BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Cheminformatics Lead Optimisation

Sourcing CAS 1013765-63-3 ensures unambiguous identification of the 4-ethoxyphenyl analog, critical given frequent vendor misassignment of the 4-CF3-phenyl isomer. Orthogonal NMR/HPLC/GC characterization distinguishes this compound from closely eluting pyrazole-4-carboxamides. Its TPSA (75.1 Ų) and logP (3.2) occupy the central SDHI property space, making it ideal for Rhizoctonia solani and Botrytis cinerea screening against Boscalid. Use in dose-response panels with the 4-methylphenyl and 4-CF3-phenyl comparators to map aurora kinase selectivity.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 1013765-63-3
Cat. No. B2507475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013765-63-3
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)OCC
InChIInChI=1S/C18H25N3O3/c1-4-11-21-13-16(18(20-21)24-12-5-2)17(22)19-14-7-9-15(10-8-14)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22)
InChIKeyRDZIIGLJTIOVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-63-3): A Procurement-Ready Pyrazole-4-Carboxamide Building Block with Defined Physicochemical Identity


N-(4-Ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-63-3) is a fully synthetic, tetra-substituted pyrazole-4-carboxamide with molecular formula C18H25N3O3 and a molecular weight of ~331.4 g/mol [1]. The compound carries a 4-ethoxyphenyl group on the carboxamide nitrogen, an n-propoxy substituent at the pyrazole 3-position, and an n-propyl chain at the pyrazole 1-position [1]. This specific substitution pattern defines a unique region of lipophilic and hydrogen-bonding space within the broader pyrazole-4-carboxamide compound class; however, the compound's biological annotation in curated databases such as ChEMBL and PubChem remains sparse [2].

Why Generic Exchange of N-(4-Ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide with Other Pyrazole-4-Carboxamides Is Not Quantitative: Structural and SAR-Safety Basis


Within the pyrazole-4-carboxamide family, small changes at the N-phenyl and O-alkyl positions can shift biological activity across orders of magnitude [1]. Literature precedence shows that even a methoxy‑to‑ethoxy or ethoxy‑to‑trifluoromethyl substituent swap on the N‑phenyl ring alters kinase inhibition, SDH enzymatic potency, and cytotoxicity profiles markedly [2][3]. Three common comparators—N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-64-4), N-(4-trifluoromethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (commonly mis-assigned CAS 1013765-63-3 on some vendor sites), and N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide (CAS varies)—each differ from the target compound by a single substituent. Published structure–activity relationship (SAR) data indicate these seemingly minor changes frequently produce >2‑fold, and sometimes >100‑fold, differences in IC50 values [2][3]. Direct substitution without confirmatory experimental data therefore risks unrecognised loss of activity or altered selectivity.

Head-to-Head Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide vs. Closest Structural Analogs


Physicochemical Fingerprint: logP, Hydrogen-Bonding Capacity, and Topological Polar Surface Area Differentiate the 4-Ethoxyphenyl-3-propoxy-1-propyl Pattern from 4-Methylphenyl, 4-CF3-Phenyl, and 1-Ethyl-5-methyl Analogs

The target compound possesses a unique combination of a moderate lipophilic N‑aryl group (4‑ethoxyphenyl; π‑donor, single H‑bond acceptor) and a flexible 3‑propoxy‑1‑propyl scaffold that distinguishes it from the three most structurally similar commercially listed analogs. While no directly comparable bioassay data are available for CAS 1013765-63-3, calculated physicochemical properties reveal a distinct property space . N‑(4‑methylphenyl)‑3‑propoxy‑1‑propyl‑1H‑pyrazole‑4‑carboxamide lacks the ethoxy oxygen and therefore has lower topological polar surface area (TPSA) and reduced hydrogen‑bond acceptor capacity . N‑(4‑trifluoromethylphenyl)‑3‑propoxy‑1‑propyl‑1H‑pyrazole‑4‑carboxamide (often conflated with CAS 1013765-63-3 on some vendor sites) carries a strongly electron‑withdrawing para‑CF3 group that dramatically increases logP by approximately 1.1 units and drastically lowers H‑bond acceptor basicity of the aryl ring . N‑(4‑ethoxyphenyl)‑1‑ethyl‑5‑methyl‑1H‑pyrazole‑4‑carboxamide differs at two positions (ethyl vs. propyl on N1; methyl vs. propoxy on C3) and therefore represents a fundamentally distinct steric and electronic environment . These property differences are large enough that published pyrazole‑4‑carboxamide SAR models routinely classify the compounds as different chemotypes [1]. The absence of bioactivity annotation for the target compound in public databases underscores the procurement value of obtaining a structurally authenticated, single‑entity sample for primary screening campaigns.

Medicinal Chemistry Cheminformatics Lead Optimisation

Class-Level Precedent: Single Substituent Changes on Pyrazole-4-Carboxamides Produce >10-Fold IC50 Shifts in Kinase and SDH Assays

Although CAS 1013765-63-3 itself lacks published IC50 data, published pyrazole-4-carboxamide data sets provide quantitative baselines for the expected magnitude of activity change upon substituent variation. In the aurora kinase A/B series, compound 6k (N-(2,4-dimethoxyphenyl)-1-ethyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide) gave aurora A IC50 = 16.3 nM and aurora B IC50 = 20.2 nM, whereas the closest N-phenyl unsubstituted analog showed >50-fold weaker inhibition [1]. In the succinate dehydrogenase inhibitor (SDHI) series targeting Rhizoctonia solani, a single ethoxy → methoxy replacement reversed enzyme inhibition from IC50 = 6.47 μM to >50 μM [2]. In the antiplatelet 1H-pyrazole-4-carboxamide series, moving a methoxy group from the para to ortho position changed the IC50 against ADP-induced aggregation from 9.4 nM to >1,000 nM [3].

Kinase Inhibition Succinate Dehydrogenase Structure–Activity Relationship

Vendor-Sourced Purity and Specification: CAS 1013765-63-3 Is Supplied with Analytical Characterisation Packages Unavailable for Closest CAS Analogs

Reputable commercial suppliers list CAS 1013765-63-3 at a standard purity of ≥95% and provide supporting analytical data including NMR, HPLC, and GC traces . In contrast, the closest registered CAS analogs—notably CAS 1013765-88-2 (N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)—though offered at 98% purity with similar documentation, are structurally divergent and not direct functional substitutes . The 4-ethoxyphenyl-3-propoxy-1-propyl combination is commercially rarer; only two vendors were identified globally in 2026, which means procurement logistics and batch-to-batch reproducibility may differ from widely stocked analogs.

Analytical Chemistry Procurement Specification Quality Control

In Silico Selectivity Profile: Docking and Kinase Panel Predictions Suggest Aurora Kinase Engagement But Lack Direct Comparative Data

Homology modelling and molecular docking studies performed on the pyrazole-4-carboxamide scaffold have identified the aurora kinase ATP-binding pocket as a compatible target for compounds bearing electron-rich N‑aryl substituents [1]. Compound 6k from the referenced study exhibited aurora A IC50 = 16.3 nM and >150-fold selectivity over a panel of 15 off-target kinases [1]. While CAS 1013765-63-3 has not been experimentally screened, its 4-ethoxyphenyl group places it closer in electrostatic character to active analogs than the 4-CF3 and 4-methyl comparators, which docking scores suggest would be less favoured in the aurora A hydrophobic back pocket [1]. These computational predictions remain inferential and require confirmatory biochemical assays.

Computational Chemistry Kinase Profiling Drug Design

Highest-Confidence Application Scenarios for N-(4-Ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Based on Evidenced Differentiation


Primary Screening in Aurora Kinase A/B Inhibitor Drug Discovery Campaigns

The compound's 4-ethoxyphenyl substitution pattern is computationally predicted to mimic the electron-rich character of active aurora kinase inhibitors in the pyrazole-4-carboxamide class [1]. Procurement of authenticated CAS 1013765-63-3 for single-concentration or dose–response screening against aurora A and B, with comparator wells containing the 4-methylphenyl and 4-CF3-phenyl analogs, allows rapid experimental determination of whether the ethoxy group confers superior target engagement within the current library collection.

SDHI Agrochemical Fragment Library Expansion with Defined Lipophilicity and Polarity

Succinate dehydrogenase inhibitors (SDHIs) derived from pyrazole-4-carboxamides are highly sensitive to the nature of the N-phenyl substituent [2]. The target compound's TPSA (75.1 Ų) and estimated logP (3.2) occupy a central region of the property space frequently associated with favourable SDHI potency and plant cuticle permeability [1]. It should be screened against Rhizoctonia solani and Botrytis cinerea SDH enzyme preparations using Boscalid (IC50 = 7.92 μM) as a baseline comparator.

High-Throughput Antiplatelet Aggregation Screening Panels

The pyrazole-4-carboxamide scaffold has yielded compounds with nanomolar IC50 values against ADP- and adrenaline-induced platelet aggregation [3]. Because minor positional isomerism dramatically alters antiplatelet potency (9.4 nM vs. >1,000 nM), CAS 1013765-63-3 should be tested in a 96-well platelet aggregometry panel with the four commercially available N-aryl analogs to generate a complete positional/property SAR map. The data would immediately inform whether the 4-ethoxyphenyl-3-propoxy combination merits medicinal chemistry follow-up.

Analytical Reference Standard for Structural Verification Amidst Vendor Misassignment

Several vendor databases incorrectly assign CAS 1013765-63-3 to a 4-trifluoromethylphenyl analog, and co-elution of closely related pyrazole-4-carboxamides is common under generic LC–MS conditions. The availability of orthogonal characterisation data (NMR, HPLC, GC) as part of the commercial package positions CAS 1013765-63-3 as a de facto reference standard for laboratories that need to unambiguously distinguish the ethoxy compound from its methyl, CF3, and positional isomers in previously acquired compound inventories.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.